molecular formula C14H12N2O3S B3017660 N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 312592-03-3

N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No. B3017660
CAS RN: 312592-03-3
M. Wt: 288.32
InChI Key: ZWRWAJYHIBZZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, along with the methoxy and amine groups. The exact structure would depend on the positions of these groups on the benzothiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of the functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

The compound may have antimicrobial properties. The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar, has been reported to exhibit antimicrobial activity .

Antiviral Activity

The compound could potentially be used in antiviral applications. Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to have antiviral properties .

Antihypertensive Activity

The compound may be used in the treatment of hypertension. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive properties .

Antidiabetic Activity

The compound could potentially be used in the treatment of diabetes. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antidiabetic properties .

Anticancer Activity

The compound may have anticancer properties. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to exhibit anticancer activity .

PI3Kδ Inhibitors

The compound could potentially be used as a PI3Kδ inhibitor. A study reported the synthesis of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as PI3Kδ inhibitors .

Fungicidal Activity

The compound may have fungicidal properties. A study reported the use of 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives as fungicides .

KATP Channel Activators and AMPA Receptor Modulators

The compound could potentially be used as a KATP channel activator or an AMPA receptor modulator. The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have these properties .

Safety and Hazards

As with any chemical compound, handling “N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide” would require appropriate safety measures. This could include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its possible antimicrobial, antiviral, or anticancer activities. Further studies could also explore its synthesis and chemical reactions .

properties

IUPAC Name

N-(3-methoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-11-6-4-5-10(9-11)15-14-12-7-2-3-8-13(12)20(17,18)16-14/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRWAJYHIBZZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

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